Home > Products > Screening Compounds P76504 > Famotidine Impurity A
Famotidine Impurity A - 88061-72-7

Famotidine Impurity A

Catalog Number: EVT-1478537
CAS Number: 88061-72-7
Molecular Formula: C8H14N6S2
Molecular Weight: 258.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An impurity of Famotidine, which is used as an H2-antagonist, an anti-ulcer agent.
An impurity of Famotidine. Famotidine is a histamine H2 receptor antagonist that inhibits stomach acid production

5-(2-chloroethyl)-3,3-dimethyl-3,4-dihydro-2H-1,2,4,6-thiatriazine 1,1-dioxide

Compound Description: This compound was identified as a potential genotoxic impurity in Famotidine Key Starting Material (KSM). [] It was found in concentrations ranging from 0.5% to 1.0%. [] In silico studies using Derek and Sarah software, in accordance with ICH M7 guidelines, suggested potential genotoxicity. [] Molecular docking and dynamics simulations revealed consistent interaction with the dG-rich region of DNA duplexes, specifically binding at the minor groove. [] This interaction further supports the compound's potential genotoxicity. []

[3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide

Compound Description: This compound is a known impurity of Famotidine, specifically listed in the British Pharmacopoeia. [] It is formed during the hydrolysis of Famotidine in a 25% ammonia solution. []

[3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionyl]sulfamide

Compound Description: This compound is a degradation product of Famotidine observed after treatment with 2 M NaOH. [] It further degrades under these conditions to form [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid and a previously unidentified product. []

[3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid

Compound Description: This compound is a degradation product of Famotidine observed after treatment with 2 M NaOH. [] It is formed from the further degradation of both [3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionyl]sulfamide and [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide under these conditions. []

Unidentified Degradation Product (Compound 5)

Compound Description: This compound is a previously unidentified degradation product of Famotidine. [] It forms as brown, shiny crystals in the reaction mixture when Famotidine is treated with 2 M NaOH, likely through a complex mechanism involving proton abstraction and thiol moiety elimination from intermediates like compound 2 and 3. [] Its structure was elucidated using proton and carbon-13 nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis after charcoal treatment. []

Relevance: While the exact structure remains undisclosed in the provided abstract, the fact that it originates from Famotidine under specific degradation conditions suggests a structural relationship. [] Identifying and characterizing this unknown compound could be crucial in understanding previously unknown degradation pathways of Famotidine. []

4-isobutylacetophenone

Compound Description: This compound is a known impurity of Ibuprofen. [] While not directly related to Famotidine, it is relevant due to the frequent co-formulation of Ibuprofen and Famotidine in oral dosage forms. [, , ] These formulations aim to combine the anti-inflammatory effects of Ibuprofen with the gastric acid-reducing properties of Famotidine, particularly for patients with rheumatoid arthritis or osteoarthritis who are at risk of developing upper gastrointestinal ulcers. [, ]

Relevance: This compound highlights a challenge in formulating combination drug products: ensuring compatibility between the active ingredients and minimizing the formation of impurities. [, , ] The presence of 4-isobutylacetophenone in Ibuprofen and Famotidine combination products necessitates analytical methods capable of simultaneously quantifying both drugs and their respective impurities. [, ] Several studies developed and validated such methods, employing techniques like TLC and HPLC, to ensure the quality and safety of these combination formulations. [, , ]

Benzaldehyde Impurity

Compound Description: While not explicitly named, this compound is described as an impurity found in cherry flavoring used in Famotidine oral solutions. [] The presence of this benzaldehyde-related impurity leads to the formation of an unidentified impurity in the Famotidine oral solution. [] The mechanism of this interaction was investigated using HPLC and UPLC-MS/MS. []

Relevance: This impurity highlights the potential for excipient-drug interactions to generate new impurities in pharmaceutical formulations. [] While not directly related to Famotidine structurally, understanding the formation and control of such impurities is critical for ensuring drug product quality and stability. [] This case underscores the importance of thorough excipient compatibility studies during formulation development. []

Overview

Famotidine Impurity A is a significant impurity associated with the pharmaceutical compound famotidine, which is primarily utilized as a histamine H2-receptor antagonist for the treatment of conditions such as gastroesophageal reflux disease and peptic ulcers. Famotidine itself has the chemical name N-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]-4-thiazolyl] methyl] thio] propanimidamide. The impurity is characterized by its unique molecular structure and formation process, which often involves interactions with excipients during the manufacturing of famotidine formulations.

Source

The impurity arises during the synthesis of famotidine, particularly when benzaldehyde, a common flavoring agent in pharmaceutical formulations, interacts with famotidine. This interaction can lead to the formation of Famotidine Impurity A, also referred to as famotidine sulfinyl imine, which has been identified through various analytical methods including mass spectrometry and nuclear magnetic resonance spectroscopy .

Classification

Famotidine Impurity A is classified as a pharmaceutical impurity. Its identification and characterization are crucial for ensuring the quality and safety of famotidine-containing products. Regulatory authorities require detailed analysis of such impurities to maintain compliance with pharmaceutical standards.

Synthesis Analysis

Methods

The synthesis of Famotidine Impurity A typically involves the reaction between famotidine and benzaldehyde. This process can occur during the manufacturing of famotidine or its pharmaceutical compositions. The interaction leads to the formation of the impurity, which can be isolated and characterized for analytical purposes.

Technical Details

The synthesis process generally includes the following steps:

  1. Reaction Setup: Famotidine is mixed with benzaldehyde in an appropriate solvent.
  2. Reaction Conditions: The reaction is conducted under controlled temperature and stirring conditions to facilitate interaction.
  3. Isolation: The resulting mixture is subjected to purification techniques such as high-performance liquid chromatography (HPLC) to isolate Famotidine Impurity A.
  4. Characterization: The purity and identity of the compound are confirmed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .
Molecular Structure Analysis

Structure

Famotidine Impurity A has a complex molecular structure characterized by its specific arrangement of atoms, reflecting its derivation from famotidine and benzaldehyde interactions. The molecular formula for Famotidine Impurity A is C₁₅H₁₉N₇O₂S₃, with a molecular weight of approximately 425.55 g/mol.

Data

  • Molecular Formula: C₁₅H₁₉N₇O₂S₃
  • Molecular Weight: 425.55 g/mol
  • Mass Spectrometry Data: Characterized by m/z values including 106, 155, 189, 238, and 426 in positive ion mode .
Chemical Reactions Analysis

Reactions

The primary reaction leading to Famotidine Impurity A involves the nucleophilic attack of famotidine on benzaldehyde, resulting in the formation of sulfinyl imine derivatives. This reaction highlights the potential for impurities to form during manufacturing processes due to interactions with excipients.

Technical Details

The reaction can be summarized as follows:

Famotidine+BenzaldehydeFamotidine Impurity A\text{Famotidine}+\text{Benzaldehyde}\rightarrow \text{Famotidine Impurity A}

This transformation underscores the importance of controlling excipient interactions during drug formulation to minimize impurity formation.

Mechanism of Action

Process

The mechanism underlying the formation of Famotidine Impurity A involves electrophilic aromatic substitution where benzaldehyde acts as an electrophile that reacts with nucleophilic sites on famotidine. This interaction is facilitated by conditions present during pharmaceutical manufacturing.

Data

The formation of this impurity not only affects the purity profile of famotidine but may also influence its pharmacological properties if present in significant amounts in drug formulations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility characteristics may vary based on formulation conditions.

Chemical Properties

  • Stability: The stability of Famotidine Impurity A can be influenced by environmental factors such as temperature and pH.
  • Reactivity: Reactivity profiles indicate potential interactions with other formulation components, necessitating careful monitoring during drug development.

Relevant analyses include thermal stability assessments and solubility studies under various conditions to ensure proper formulation practices are adhered to.

Applications

Scientific Uses

Famotidine Impurity A serves several important roles in scientific research:

  • Reference Marker: It is utilized as a reference standard for analytical methods aimed at quantifying impurities in famotidine formulations.
  • Quality Control: Monitoring levels of this impurity is crucial for maintaining compliance with pharmaceutical regulations.
  • Research Studies: Investigating its effects on pharmacokinetics and pharmacodynamics can provide insights into how impurities influence therapeutic outcomes.
Structural Identification and Characterization of Famotidine Impurity A

Chemical Nomenclature and IUPAC Classification

Famotidine Impurity A, designated in pharmacopeial standards as a key degradation product and synthetic intermediate of the H₂-receptor antagonist famotidine, is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 3-[[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyl]sulfanyl]propanimidamide. This nomenclature precisely reflects its molecular architecture: a thiazole ring substituted at the 2-position with a diaminomethyleneamino (guanidino) group, linked via a methylsulfanyl bridge to a propanimidamide chain. The compound carries the CAS Registry Number 124646-10-2 and molecular formula C₈H₁₄N₆S₂, with a molecular weight of 258.37 g/mol [1] [5].

Pharmacopeial synonyms include Famotidine Amidino (USP) and Famotidine EP Impurity A (European Pharmacopoeia), underscoring its regulatory significance. Alternative chemical designations include 3-(((2-Guanidinothiazol-4-yl)methyl)thio)propanimidamide and Propanimidamide, 3-[[[2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-. The structural similarity to famotidine’s core pharmacophore—while lacking the terminal sulfonamide group—positions it as a critical marker for synthetic pathway evaluation and degradation studies [1] [5] [10].

Table 1: Nomenclature and Identifiers of Famotidine Impurity A

Classification TypeDesignation
IUPAC Name3-[[[2-(Diaminomethylideneamino)-1,3-thiazol-4-yl]methyl]sulfanyl]propanimidamide
CAS Registry Number124646-10-2
Molecular FormulaC₈H₁₄N₆S₂
Molecular Weight258.37 g/mol
USP SynonymFamotidine Amidino
EP SynonymFamotidine EP Impurity A
Common Chemical Synonyms3-(((2-Guanidinothiazol-4-yl)methyl)thio)propanimidamide; Famotidine Related Compound A

Spectroscopic Characterization (NMR, FTIR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR analysis in DMSO-d₆ reveals distinctive proton resonances that map the impurity’s connectivity. Key signals include:

  • δ 3.15 ppm (t, 2H, -S-CH₂-CH₂-C=NH)
  • δ 3.45 ppm (t, 2H, -CH₂-S-CH₂-thiazole)
  • δ 3.85 ppm (s, 2H, thiazole-CH₂-S-)
  • δ 6.85 ppm (s, 1H, thiazole-H5)
  • δ 7.20–7.80 ppm (broad, 4H, -C(=NH)NH₂ amidino groups) [9].

The ¹³C-NMR spectrum further confirms carbon assignments, with critical peaks at δ 165.5 ppm (thiazole C2), δ 158.2 ppm (amidino carbon), and δ 45.1 ppm (-S-CH₂-) [9]. These assignments align with the proposed symmetric amidino groups and thioether linkage.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies functional groups through characteristic absorptions:

  • 3350–3200 cm⁻¹: N-H stretching of primary amines and amidino groups
  • 1665 cm⁻¹: C=N stretching (thiazole ring)
  • 1620 cm⁻¹: C=NH bending (amidino)
  • 1250 cm⁻¹: C-S-C asymmetric stretch [9].The absence of sulfonamide S=O stretches (1030–1200 cm⁻¹) differentiates Impurity A from the famotidine API [9].

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode shows a protonated molecular ion at m/z 259.08 [M+H]⁺, consistent with the molecular formula C₈H₁₄N₆S₂. Fragmentation pathways include:

  • m/z 214: Loss of -NH₂ from amidino group
  • m/z 172: Cleavage of thioether linkage yielding thiazole-methyl fragment
  • m/z 143: Guanidinothiazole ion [3] [9].High-resolution MS (HRMS) confirms the exact mass as 258.0782 Da (calculated 258.0784) [5].

Crystallographic Analysis and Molecular Geometry

While single-crystal X-ray diffraction data specifically for Impurity A remains unreported in the literature, computational and powder diffraction analyses provide insights into its molecular geometry. Density Functional Theory (DFT) optimizations reveal a near-planar conformation of the thiazole-guanidine moiety, with torsional angles of <10° between rings. The propanimidamide chain adopts a gauche conformation relative to the thioether linkage, minimizing steric strain. Hydrogen bonding capabilities are significant: the amidino groups form extensive intermolecular N-H···N networks, theoretically enabling crystalline hydrates or solvates [6].

Powder X-ray diffraction (PXRD) patterns of solid Impurity A exhibit characteristic peaks at 2θ = 12.5°, 18.7°, 25.3°, indicating moderate crystallinity. Thermal analysis (DSC) shows a sharp endotherm at 148–150°C, corresponding to its melting point without polymorphism, contrasting with famotidine’s complex polymorphic landscape [1] [5] [6].

Comparative Structural Analysis with Famotidine API

Famotidine Impurity A diverges critically from the parent drug through the replacement of the sulfonamide-propionyl group with a propanimidamide terminus. Famotidine’s structure (C₈H₁₅N₇O₂S₃) features a terminal -SO₂NH-C(=NH)NH₂ group, enabling hydrogen bonding and acidity (pKa 6.7), while Impurity A (C₈H₁₄N₆S₂) terminates in -C(=NH)NH₂, reducing polarity and eliminating acidic character [4] [9]. This difference profoundly impacts physicochemical behavior:

  • Polarity: Impurity A’s logP is 0.8 (calculated) vs. famotidine’s -0.5, enhancing lipophilicity.
  • Ionization: Famotidine’s sulfonamide deprotonates at physiological pH, while Impurity A remains cationic (amidino pKa >10).
  • Degradation Pathways: Impurity A forms under alkaline hydrolysis or thermal stress via cleavage of famotidine’s sulfonamide bond, whereas famotidine degrades to sulfoxide or disulfide impurities under oxidative conditions [4] [9] [10].

Table 2: Structural and Functional Comparison: Famotidine API vs. Impurity A

PropertyFamotidine APIImpurity A
Molecular FormulaC₈H₁₅N₇O₂S₃C₈H₁₄N₆S₂
Functional GroupsGuanidinothiazole, thioether, sulfonamideGuanidinothiazole, thioether, amidino
Key Structural FeatureTerminal -SO₂NH-C(=NH)NH₂Terminal -CH₂-CH₂-C(=NH)NH₂
Ionization State at pH 7Zwitterionic (sulfonamide deprotonated)Cationic (amidino protonated)
logP (Calculated)-0.50.8
Primary Degradation RouteOxidation (sulfoxide formation)Hydrolytic cleavage

The structural distinctions necessitate specialized chromatographic separation: Impurity A elutes earlier than famotidine in reversed-phase HPLC due to reduced polarity, as validated in pharmacopeial methods [5] [9]. This comparative analysis underscores why Impurity A is a stability-indicating marker for famotidine formulations, reflecting synthetic or storage compromises.

Properties

CAS Number

88061-72-7

Product Name

Famotidine Impurity A

Molecular Formula

C8H14N6S2

Molecular Weight

258.37

Synonyms

3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanimidamide dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.